molecular formula C16H16O3 B1215535 7,4'-Dihydroxy-8-methylflavan CAS No. 75412-98-5

7,4'-Dihydroxy-8-methylflavan

Cat. No.: B1215535
CAS No.: 75412-98-5
M. Wt: 256.30 g/mol
InChI Key: GDHZZZRERDPSTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxy-8-methylflavan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the desired flavan structure .

Industrial Production Methods: Industrial production of 7,4’-Dihydroxy-8-methylflavan may involve the extraction from natural sources such as the red resin of Dracaena cochinchinensis. The compound can be isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 7,4’-Dihydroxy-8-methylflavan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and substituted ethers or esters .

Scientific Research Applications

7,4’-Dihydroxy-8-methylflavan has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,4’-Dihydroxy-8-methylflavan involves its interaction with molecular targets such as enzymes and receptors. It promotes osteogenic differentiation by increasing alkaline phosphatase activity and scavenges free radicals by donating hydrogen atoms to neutralize reactive oxygen species .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHZZZRERDPSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75412-98-5
Record name 3,4-Dihydro-2-(4-hydroxyphenyl)-8-methyl-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75412-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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